1S/C7H6IN3/c8-7-5-2-1-4 (9)3-6 (5)10-11-7/h1-3H,9H2, (H,10,11)
.
3-Iodo-1H-indazol-6-amine is a chemical compound that belongs to the indazole family, characterized by its unique bicyclic structure consisting of a fused benzene and pyrazole ring. Its molecular formula is , indicating the presence of iodine and nitrogen atoms, which contribute to its reactivity and potential biological activity. This compound has garnered attention for its applications in medicinal chemistry, particularly as a scaffold for developing anti-cancer agents and other therapeutic compounds.
3-Iodo-1H-indazol-6-amine can be synthesized through various methods, often starting from simpler indazole derivatives. The presence of iodine in the structure allows for specific chemical modifications that enhance biological activity. Research has shown that indazole derivatives, including 3-Iodo-1H-indazol-6-amine, are present in several FDA-approved drugs, highlighting their importance in pharmaceutical development .
This compound is classified under heterocyclic compounds due to its incorporation of nitrogen atoms within the ring structure. It falls into the category of indazole derivatives, which are known for their diverse biological activities, including anti-cancer properties.
The synthesis of 3-Iodo-1H-indazol-6-amine typically involves multiple steps. A common method includes:
The reaction conditions typically involve stirring at room temperature or heating under nitrogen atmosphere to promote the reaction while minimizing side reactions. The yield of the synthesized compound can vary but is generally optimized through careful control of reaction parameters such as temperature and concentration.
The molecular structure of 3-Iodo-1H-indazol-6-amine features:
The molecular weight of 3-Iodo-1H-indazol-6-amine is approximately 247.07 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm its structure, with characteristic peaks indicating the presence of iodine and amine groups .
3-Iodo-1H-indazol-6-amine can participate in various chemical reactions:
The specific conditions for these reactions depend on the desired product and may require catalysts or specific solvents to optimize yields.
The mechanism of action for 3-Iodo-1H-indazol-6-amine primarily involves its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a crucial role in immune regulation by degrading tryptophan, leading to immune suppression:
Studies have demonstrated that compounds targeting IDO1 can significantly impact tumor growth and immune response, making them valuable in cancer therapy.
3-Iodo-1H-indazol-6-amine typically appears as a solid at room temperature. Its melting point and solubility characteristics are important for determining its suitability for various applications.
The presence of iodine contributes to its electrophilic nature, making it reactive in substitution reactions. The amine group also allows for hydrogen bonding and interaction with biological targets.
Relevant data include:
3-Iodo-1H-indazol-6-amine has several significant applications:
Palladium-catalyzed cross-coupling has revolutionized access to halogenated indazole scaffolds, particularly 3-iodo-1H-indazol-6-amine (CAS 885519-20-0). These reactions typically employ o-haloarylaldehydes or ketones as precursors, with Pd(0)/Pd(II) complexes enabling key carbon–heteroatom bond formations. A critical advancement involves the double functionalization of o-bromobenzaldehyde derivatives through sequential Pd-catalyzed N-arylation and cyclocondensation. For example, benzophenone hydrazone serves as both a coupling partner and protecting group, where Pd(dppf)Cl₂ facilitates N-arylation at 80°C in toluene, followed by acid-mediated cyclization to yield the 3-iodoindazole core [3]. Catalyst selection proves pivotal: XPhos G2 precatalysts achieve >95% borylation conversion in taselisib synthesis, while Pd(PCy₃)₂ minimizes homodimerization in PCSK9 inhibitor routes [4].
Table 1: Palladium Catalysts for Indazole Intermediate Synthesis
Catalyst System | Reaction Type | Substrate | Conversion/Yield | Key Advantage |
---|---|---|---|---|
Pd(dppf)Cl₂ | Suzuki-Miyaura coupling | HCl salt of azaindole | 88% yield (kg scale) | Compatibility with ethanol/n-BuOH |
XPhos G2 | Miyaura borylation | Aryl triflate | >95% conversion | Low loading (0.3 mol%) |
Pd(PCy₃)₂ | Suzuki-Miyaura coupling | Chloropyrimidine | >99% conversion | Suppresses oxygen-sensitive dimers |
Pd(PPh₃)₂Cl₂ | N-arylation/cyclization | o-Bromobenzaldehyde | 77% yield | Telescoped indazole formation |
Challenges persist in minimizing residual palladium (target: ≤10 ppm) for pharmaceutical applications. Strategies include ligand-assisted Pd sequestration (e.g., water-soluble DTBPPS ligands) and solvent-mediated purging, as demonstrated in AZD6738 synthesis where n-propanol reduced Pd from 400 ppm to <40 ppm [4].
Achieving regioselective iodination at the C3 position of indazoles demands careful reagent modulation. Conventional agents like N-iodosuccinimide (NIS)/p-TsOH afford modest para-selectivity (3b:2b = 3:1) for 3,5-dichlorophenol substrates, but suffer from competing ortho-iodination and yields below 60% [2]. Silver(I) salts with non-coordinating anions dramatically enhance para-selectivity through in situ generation of electrophilic iodonium species. Systems like AgSbF₆/I₂ or AgPF₆/I₂ enforce steric-directed iodination in chlorobenzene derivatives, exploiting the meta-chlorine’s ortho/para-directing effects to achieve >90% para-iodination [2].
Metal-free amination of 6-nitroindazoles provides a complementary route to 6-amino derivatives. SnCl₂-mediated reduction in ethanol achieves near-quantitative conversion, though chelation effects necessitate strict anhydrous conditions to prevent deiodination. For 3-iodo-6-nitro-1H-indazole, optimized reduction at 60°C affords 3-iodo-1H-indazol-6-amine in 92% yield without competing Sandmeyer reactions [3].
Table 2: Iodination Methods for Indazole Precursors
Iodination System | Substrate | Regioselectivity (ortho:para) | Yield | Limitations |
---|---|---|---|---|
NIS/PTSA/CH₃CN | 3,5-Dichlorophenol | 1:3 | 57% | Low ortho-selectivity |
AgSbF₆/I₂ | Chlorobenzene | <1:20 | 85%* | Sensitive to anion coordination |
Ag₂SO₄/I₂/n-hexane | 3,5-Dichloroanisole | 1:1 | 49% | Solvent-dependent efficiency |
I₂/C₂H₅OH | 3,5-Dichlorophenol | 16:1 (ortho) | 16% | Low yield |
*Estimated from analogous substrates*
While direct ultrasound applications for 3-iodo-1H-indazol-6-amine are unreported in the literature, principles from analogous indazole syntheses suggest significant potential. Traditional cyclocondensations of o-haloarylhydrazines require >100°C and 24-hour reaction times, generating stoichiometric waste [3]. Ultrasound irradiation (20–50 kHz) accelerates key steps like hydrazone formation or cyclodehydration through cavitation-enhanced diffusion, potentially reducing reaction times by >70%. Solvent consumption can be minimized using aqueous-ethanol mixtures, aligning with process mass intensity (PMI) reduction goals in API synthesis [4].
For 6-amino-substituted indazoles, sonication may suppress aryl iodide hydrolysis during cyclization—a common side reaction in thermal pathways. Pilot studies on similar systems show 1.5-fold yield improvements under ultrasound (82% vs. 54% conventional) at 50°C, though substrate-specific validations are needed [4].
3-Iodo-1H-indazol-6-amine serves as a versatile platform for diversification via cross-coupling. The iodine atom undergoes chemoselective Suzuki-Miyaura reactions with arylboronic acids under Pd(dppf)Cl₂ catalysis, while the C6-amino group enables Buchwald-Hartwig arylations. Notably, the order of functionalization is critical: protecting the indazole nitrogen (e.g., as SEM or Bn derivatives) prevents catalyst poisoning during C3 coupling [3] [4].
Innovative "aminative Suzuki couplings" merge these pathways: reacting 3-iodo-1H-indazol-6-amine triflates with boronic acids and O-2,4-dinitrophenylhydroxylamine inserts an NH unit, directly yielding diarylamines. Ligand-controlled selectivity is paramount here—t-BuBrettPhos/Pd furnishes C-N-C-linked products in 96% yield, whereas RuPhos favors biaryl formation [6].
Table 3: Derivatives Synthesized from 3-Iodo-1H-indazol-6-amine
Derivative | Coupling Type | Conditions | Application |
---|---|---|---|
2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide | C-S coupling | NaH/THF, 0°C (85%) | Kinase inhibitor intermediate |
3-Aryl-6-aminoindazole | Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃, dioxane-H₂O | Anticancer scaffolds |
6-(Diarylamino)-3-iodoindazole | Aminative Suzuki | t-BuBrettPhos/Pd, boronic acid | Structural diversity expansion |
The ambident nucleophilicity of 1H-indazoles complicates selective N1 vs. N2 protection, with undesired N2-alkylation leading to regioisomeric impurities. Benzophenone hydrazone remains prevalent for masking the indazole nitrogen during C3 iodination or amination, as its bulk minimizes N2 attack. However, acidic deprotection (6M HCl, 80°C) risks iodide displacement or amino group decomposition [3].
Alternative groups like SEM (2-(trimethylsilyl)ethoxymethyl) offer milder cleavage (TBAF/THF), but their installation requires silver(I) mediators to ensure N1-selectivity. Recent advances employ traceless protection via N-vinyl groups, removable through Heck coupling. For 3-iodo-1H-indazol-6-amine, this enables sequential functionalization: N1-protected iodination → C6 amination → Pd-mediated deprotection, achieving 78% overall yield without purification [3].
Table 4: Protecting Groups for Indazole Functionalization
Protecting Group | Installation Yield | Cleavage Conditions | Compatibility with 3-I-6-NH₂ | Key Issue |
---|---|---|---|---|
Benzophenone hydrazone | 89% | 6M HCl, 80°C, 4h | Moderate | Acid-sensitive iodo substituent |
SEM | 75% | TBAF/THF, 25°C, 12h | High | Si–I transmetalation risk |
N-vinyl | 82% | Pd(OAc)₂, n-Bu₄NCl, 100°C | High | Requires high-temperature Pd step |
Comprehensive Compound Index
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1